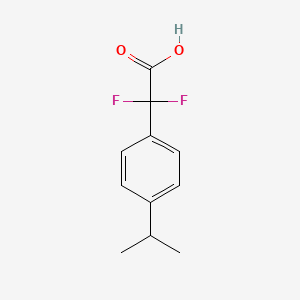

2,2-Difluoro-2-(4-isopropylphenyl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(4-propan-2-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-7(2)8-3-5-9(6-4-8)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTRNPQXJAHTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238366 | |

| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027514-26-6 | |

| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid

Introduction: The Significance of the Gem-Difluoroacetyl Moiety in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoroacetyl group stands out for its ability to mimic a carboxylate or amide group, while offering distinct electronic and steric properties. 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is a key building block in the synthesis of a range of bioactive molecules, leveraging the benefits of this privileged scaffold. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and mechanistic insights for researchers in drug development and organic synthesis.

Strategic Approaches to the Synthesis of this compound

Two principal and robust synthetic strategies have emerged for the construction of 2,2-difluoro-2-arylacetic acids: a copper-catalyzed cross-coupling approach and the venerable Reformatsky reaction. The choice between these pathways may be dictated by the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway 1: Copper-Catalyzed Cross-Coupling of a 4-Isopropylphenyl Halide

This modern and highly efficient method involves the coupling of an aryl halide with a difluoroacetyl synthon, followed by hydrolysis. The use of copper catalysis has proven to be a versatile and reliable approach for the formation of the critical carbon-carbon bond.[1][2]

The reaction is believed to proceed through a radical mechanism. A copper(I) species undergoes oxidative addition with ethyl bromodifluoroacetate to generate a difluoroacetyl radical and a copper(II) species. This radical then adds to the aromatic ring of the 4-isopropylphenyl halide, followed by a series of steps to afford the coupled product and regenerate the copper(I) catalyst.

Caption: Copper-Catalyzed Cross-Coupling Pathway.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Isopropylphenyl Bromide | 199.09 | 10.0 g | 50.2 mmol |

| Ethyl Bromodifluoroacetate | 202.98 | 15.3 g | 75.3 mmol |

| Copper(I) Iodide (CuI) | 190.45 | 0.96 g | 5.0 mmol |

| 1,10-Phenanthroline | 180.21 | 0.90 g | 5.0 mmol |

| Cesium Carbonate (Cs2CO3) | 325.82 | 24.5 g | 75.3 mmol |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (0.96 g, 5.0 mmol) and 1,10-phenanthroline (0.90 g, 5.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous dimethylformamide (100 mL) to the flask.

-

Add 4-isopropylphenyl bromide (10.0 g, 50.2 mmol), ethyl bromodifluoroacetate (15.3 g, 75.3 mmol), and cesium carbonate (24.5 g, 75.3 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate as a colorless oil.

Pathway 2: The Reformatsky Reaction

A classic and reliable method, the Reformatsky reaction, can also be employed to synthesize the target molecule.[3][4] This pathway involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. For this synthesis, 4-isopropylbenzaldehyde is the key starting material.

The reaction initiates with the oxidative insertion of zinc into the carbon-halogen bond of ethyl bromodifluoroacetate, forming an organozinc reagent known as a Reformatsky enolate. This enolate then adds to the carbonyl carbon of 4-isopropylbenzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester, which can then be dehydrated and reduced or, in this case, directly hydrolyzed to the target acid.

Caption: The Reformatsky Reaction Pathway.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Isopropylbenzaldehyde | 148.20 | 7.4 g | 50.0 mmol |

| Ethyl Bromodifluoroacetate | 202.98 | 12.2 g | 60.0 mmol |

| Zinc Dust (activated) | 65.38 | 3.9 g | 60.0 mmol |

| Iodine (I2) | 253.81 | a few crystals | - |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated aq. NH4Cl | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

In a dry 250 mL three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere, place the activated zinc dust (3.9 g, 60.0 mmol) and a few crystals of iodine.

-

Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature.

-

Add anhydrous THF (20 mL) to the flask.

-

In the dropping funnel, prepare a solution of 4-isopropylbenzaldehyde (7.4 g, 50.0 mmol) and ethyl bromodifluoroacetate (12.2 g, 60.0 mmol) in anhydrous THF (80 mL).

-

Add a small portion of this solution (approx. 10 mL) to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours until the zinc is consumed.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with diethyl ether (3 x 75 mL).

-

Wash the combined organic layers with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester. This intermediate can be carried forward to the hydrolysis step without further purification.

Final Step: Hydrolysis to this compound

The final step in both synthetic pathways is the hydrolysis of the corresponding ethyl ester to the target carboxylic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate | (Calculated from synthesis) | (Assumed 10.0 g) | (Approx. 41.3 mmol) |

| Sodium Hydroxide (NaOH) | 40.00 | 3.3 g | 82.6 mmol |

| Ethanol | - | 50 mL | - |

| Water | - | 50 mL | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude or purified ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate (e.g., 10.0 g) in ethanol (50 mL).

-

Add a solution of sodium hydroxide (3.3 g, 82.6 mmol) in water (50 mL).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of this compound should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the isopropyl group (a doublet and a septet), the aromatic protons (two doublets), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will show characteristic signals for the aromatic carbons, the isopropyl carbons, the difluorinated carbon (as a triplet due to C-F coupling), and the carbonyl carbon.

-

¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.[5][6]

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the carboxyl group.[7][8]

-

Melting Point: A sharp melting point range will indicate the purity of the crystalline product.

Safety Considerations

-

Fluorinated Compounds: Many organofluorine compounds are biologically active and should be handled with care.[9]

-

Reagents: Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood. Zinc dust is flammable. All reactions should be carried out under an inert atmosphere where specified.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound is readily achievable through either a copper-catalyzed cross-coupling reaction or a Reformatsky reaction, followed by ester hydrolysis. The choice of pathway will depend on the specific needs and resources of the research laboratory. The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of this important fluorinated building block, enabling its further application in the development of novel therapeutics and other advanced materials.

References

- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.

- Google Patents. (n.d.). Process for preparing 4-isopropylcyclohexylmethanol.

- Chemistry LibreTexts. (2023, January 23).

- Chemistry LibreTexts. (2023, January 22).

- Li, W., et al. (2018).

- Ma, G., et al. (2014).

- Rao, M., et al. (2022).

- Chemistry LibreTexts. (2023, August 29).

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 26, 2026, from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 26, 2026, from [Link]

-

Patsnap Eureka. (n.d.). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved January 26, 2026, from [Link]

-

Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved January 26, 2026, from [Link]

- AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes.

- ChemRxiv. (2024).

-

Quick Company. (n.d.). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Retrieved January 26, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of isopropyl bromide. Retrieved January 26, 2026, from [Link]

- PubMed Central (PMC). (2020, February 22).

-

Scribd. (n.d.). Exp (1) :- Hydrolysis of ethyl acetate catalyized hyacid (0. Retrieved January 26, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 26, 2026, from [Link]

- Cuminaldehyde in Organic Synthesis: A Key Building Block for Chemical Innov

- PubMed Central (PMC). (2023, October 25). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses.

- Fluorine NMR. (n.d.).

- YouTube. (2025, March 21). Making Isopropyl Bromide.

- The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with.

- Organic Syntheses Procedure. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S).

- Ultrafast 19F MAS NMR 090222 revised. (n.d.).

- PubMed Central (PMC). (2023, March 1).

- Google Patents. (n.d.). METHOD FOR THE PREPARATION OF N-PROPYL BROMIDE.

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. azom.com [azom.com]

- 6. Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. raco.cat [raco.cat]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid, a fluorinated carboxylic acid derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of difluoromethyl and isopropylphenyl moieties imparts unique physicochemical and pharmacological properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document will cover its chemical identity, structural elucidation, key physicochemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in the pharmaceutical industry.

Chemical Identity and Structure

CAS Number: 1027514-26-6

Molecular Formula: C₁₁H₁₂F₂O₂

Molecular Weight: 214.21 g/mol

Structural Elucidation

The chemical structure of this compound is characterized by a central acetic acid core. The alpha-carbon is geminally difluorinated and also bears a 4-isopropylphenyl substituent. The presence of the electron-withdrawing fluorine atoms significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule.

Systematic IUPAC Name: 2,2-Difluoro-2-(4-propan-2-ylphenyl)acetic acid

SMILES: CC(C)c1ccc(cc1)C(F)(F)C(=O)O

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the structural motifs allow for the prediction of its key physicochemical properties.

| Property | Predicted Value/Information | Source |

| Physical State | Solid | General observation for similar compounds |

| Acidity (pKa) | Lower than non-fluorinated analogs due to the inductive effect of the two fluorine atoms. | [1] |

| Lipophilicity (LogP) | The isopropyl group increases lipophilicity, potentially enhancing membrane permeability. | General chemical principles |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. | General chemical principles |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several synthetic strategies. A plausible and commonly employed method involves the difluorination of a suitable precursor. The following is a generalized, illustrative synthetic workflow.

Illustrative Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Formation of the α-Keto Ester

-

To a solution of 4-isopropylbenzaldehyde in a suitable solvent (e.g., dichloromethane), add a primary amine (e.g., benzylamine) and a catalytic amount of acid.

-

Stir at room temperature to form the corresponding imine.

-

Treat the imine with an excess of ethyl cyanoformate in the presence of a Lewis acid catalyst to yield the protected α-amino ester.

-

Hydrolyze the imine and oxidize the resulting α-amino ester using a mild oxidizing agent (e.g., Dess-Martin periodinane) to afford the corresponding α-keto ester.

Step 2: Geminal Difluorination

-

Dissolve the α-keto ester in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Extract the difluorinated ester with an organic solvent and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Development

The incorporation of the difluoromethyl group (CF₂) is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates.[2] This moiety can act as a bioisostere for a carbonyl group or a hydroxyl group, and its strong electron-withdrawing nature can significantly impact the acidity and metabolic stability of adjacent functional groups.

Rationale for Use in Medicinal Chemistry

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to an increased half-life of a drug candidate.

-

Modulation of Acidity: The two fluorine atoms increase the acidity of the carboxylic acid proton, which can influence its binding affinity to biological targets and its pharmacokinetic profile.

-

Lipophilicity and Bioavailability: The fluorine atoms can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability.[2]

-

Conformational Control: The steric bulk of the difluoromethyl group can influence the preferred conformation of a molecule, potentially leading to a more favorable interaction with its biological target.

Potential Therapeutic Areas

While specific biological activity for this compound is not extensively documented in publicly available literature, derivatives of difluorophenylacetic acids are explored in various therapeutic areas, including:

-

Anti-inflammatory Agents: As analogs of known non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: As building blocks for the synthesis of enzyme inhibitors or receptor modulators involved in cancer signaling pathways.

-

Antiviral and Antibacterial Agents: Where the unique electronic properties of the fluorinated scaffold can be leveraged for specific target interactions.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic protons of the 4-isopropylphenyl ring would appear as two doublets in the aromatic region (approx. δ 7.0-7.5 ppm).

-

The methine proton of the isopropyl group would be a septet (approx. δ 2.9-3.1 ppm).

-

The methyl protons of the isopropyl group would appear as a doublet (approx. δ 1.2-1.3 ppm).

-

The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR:

-

Signals corresponding to the carbons of the phenyl ring, with splitting patterns due to C-F coupling.

-

A triplet for the difluoromethyl carbon (Cα) due to coupling with the two fluorine atoms.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the carbons of the isopropyl group.

¹⁹F NMR:

-

A singlet corresponding to the two equivalent fluorine atoms.

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak [M]+• or [M-H]⁻ depending on the ionization method.

-

Characteristic fragmentation patterns would include the loss of the carboxylic acid group and fragmentation of the isopropyl group.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The acidic nature of the compound requires care to avoid contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a difluoromethyl group and a substituted phenyl ring offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of new chemical entities. Further exploration of the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and improved therapeutics.

References

Sources

Spectroscopic Characterization of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound, 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid. While experimentally obtained spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of fluorinated organic compounds. By providing a detailed theoretical framework, this document aims to facilitate the identification and analysis of this compound and its analogs.

Introduction

This compound is a fluorinated derivative of phenylacetic acid, a structural motif present in various pharmaceuticals and bioactive molecules. The introduction of geminal fluorine atoms at the α-position to the carboxylic acid is known to significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The 4-isopropylphenyl substituent further influences its steric and electronic characteristics. Accurate structural elucidation through spectroscopic methods is paramount for its application in medicinal chemistry and materials science. This guide presents a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 4-isopropylphenyl group and the acidic proton of the carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is preferable for ensuring the observation of the acidic proton of the carboxylic acid, which may undergo rapid exchange in other solvents.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.5 (A) | Doublet | 2H | Aromatic (ortho to -C(F₂)COOH) |

| ~7.3 (B) | Doublet | 2H | Aromatic (meta to -C(F₂)COOH) |

| ~2.9-3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2-1.3 | Doublet | 6H | -CH(CH₃)₂ |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10-12 ppm). Its broadness is a result of hydrogen bonding and potential chemical exchange with trace amounts of water.

-

Aromatic Protons: The 4-isopropylphenyl group will exhibit a typical AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing difluoroacetic acid group (A) are expected to be more deshielded than the protons meta to it (B).

-

Isopropyl Group Protons: The methine proton (-CH) will be split into a septet by the six equivalent methyl protons. Conversely, the six methyl protons (-CH₃) will be split into a doublet by the single methine proton.

Diagram 1: Spin-Spin Coupling in the Isopropyl Group

Methodological & Application

Synthesis Protocol for 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid: An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid, a valuable building block in medicinal chemistry. The protocol details a robust two-step synthetic sequence commencing with the readily available 4-isopropylbenzaldehyde. The core of the synthesis involves a zinc-mediated Reformatsky reaction with ethyl bromodifluoroacetate, followed by saponification of the intermediate ester. This application note emphasizes the rationale behind the chosen methodology, provides a detailed, step-by-step protocol, and outlines the necessary characterization and safety precautions.

Scientific Introduction and Strategic Rationale

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. α,α-Difluoro-α-aryl acetic acids, in particular, are of significant interest as they serve as bioisosteres for carboxylic acids, alcohols, and ketones, often leading to improved pharmacokinetic profiles.

The target molecule, this compound, incorporates a difluoromethylene group adjacent to an aromatic ring, a motif that enhances the acidity of the carboxylic acid and provides steric and electronic properties beneficial for molecular recognition by biological targets.

The synthetic strategy outlined herein was selected for its reliability, scalability, and use of commercially available starting materials. The classical Reformatsky reaction provides a highly effective method for forming the crucial carbon-carbon bond between the aromatic aldehyde and the difluoroacetate unit.[1][2] This is followed by a standard ester hydrolysis, a high-yielding and straightforward transformation. This approach avoids harsh conditions and offers a clear pathway to the desired product.

Reaction Mechanism and Pathway

The synthesis proceeds via a two-step mechanism:

-

Reformatsky Reaction: Activated zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent, often referred to as a Reformatsky enolate.[3] This enolate then adds to the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde through a six-membered, chair-like transition state. An acidic workup then protonates the resulting zinc alkoxide to yield the intermediate β-hydroxy ester, Ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)propanoate.[3]

-

Saponification: The ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide). The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final product, this compound.

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols and Data

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Isopropylbenzaldehyde | ≥98% | Commercial | |

| Ethyl bromodifluoroacetate | ≥97% | Commercial | Corrosive, handle with care |

| Zinc Dust | <10 micron, ≥98% | Commercial | Must be activated prior to use |

| Iodine | ACS Reagent | Commercial | For zinc activation |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use dry solvent |

| Sodium Hydroxide (NaOH) | ACS Reagent, pellets | Commercial | |

| Hydrochloric Acid (HCl) | 37% (conc.) | Commercial | |

| Ethyl Acetate | ACS Grade | Commercial | For extraction |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying |

| Saturated aq. NH₄Cl | Prepared in-house | ||

| Saturated aq. NaCl (Brine) | Prepared in-house |

Step-by-Step Synthesis

Part A: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)propanoate

-

Zinc Activation: To a dry 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (5.0 g, 76.5 mmol, 2.0 eq). The flask is flame-dried under vacuum and backfilled with nitrogen. Add 50 mL of anhydrous THF and a crystal of iodine. The mixture is stirred and heated to reflux for approximately 20 minutes until the purple color of the iodine disappears, indicating zinc activation. The mixture is then cooled to room temperature.

-

Reaction Setup: In a separate flask, prepare a solution of 4-isopropylbenzaldehyde (5.68 g, 38.3 mmol, 1.0 eq) and ethyl bromodifluoroacetate (9.3 g, 45.8 mmol, 1.2 eq) in 30 mL of anhydrous THF.

-

Reformatsky Reaction: Add approximately 10% of the aldehyde/ester solution to the activated zinc suspension. The mixture should be gently warmed to initiate the reaction (an exothermic process may be observed). Once the reaction begins, the remaining solution is added dropwise via an addition funnel over 30-45 minutes, maintaining a gentle reflux.

-

Reaction Completion & Quench: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the product as a colorless oil.

Part B: Hydrolysis to this compound

-

Saponification: The purified ethyl ester from Part A is dissolved in a mixture of ethanol (60 mL) and a 2 M aqueous solution of sodium hydroxide (40 mL). The mixture is stirred and heated to reflux for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed once with diethyl ether (50 mL) to remove any non-acidic impurities.

-

Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form. The mixture is then extracted three times with ethyl acetate (3 x 50 mL).

-

Final Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield this compound as a white crystalline solid.

Expected Characterization Data

-

¹H NMR: Expect signals for the isopropyl protons (a doublet and a septet), aromatic protons (two doublets), and a broad singlet for the carboxylic acid proton. The benzylic proton signal from the intermediate will be absent.

-

¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the isopropyl group, the difluoromethyl carbon (as a triplet due to C-F coupling), and the carboxyl carbon.

-

Mass Spectrometry (ESI-): Expect to observe the [M-H]⁻ ion.

Workflow and Safety

Experimental Workflow Diagram

Caption: High-level overview of the synthesis workflow.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Ethyl bromodifluoroacetate: This reagent is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Zinc Dust: Finely divided zinc dust can be pyrophoric. Handle away from sources of ignition.

-

Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or after appropriate purification and testing for peroxides.

-

Quenching: The quenching of the Reformatsky reaction can be exothermic. Perform this step slowly and with cooling.

-

Acid/Base Handling: Concentrated acids and bases are highly corrosive. Handle with extreme care, and add reagents slowly to control any exothermic reactions.

References

-

ResearchGate. Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Aryl-Cinnamamides. Available at: [Link]

-

Wikipedia. Reformatsky reaction. Available at: [Link]

-

Royal Society of Chemistry. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Available at: [Link]

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]

-

IRIS. Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. Available at: [Link]

-

Organic Syntheses. α-Fluoroalkylation Using Reformatsky-Honda Reaction Condition. Available at: [Link]

-

MDPI. Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Available at: [Link]

-

NROChemistry. Reformatsky Reaction. Available at: [Link]

- Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.

-

OSTI.gov. 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Available at: [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. Available at: [Link]

-

PubChem. Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate. Available at: [Link]

-

MDPI. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Available at: [Link]

Sources

The Strategic Role of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid in Modern Drug Discovery

Introduction: The Value of Fluorine in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Within this context, molecules bearing the gem-difluoro motif (CF2) are of particular interest. This group can act as a bioisostere for carbonyl groups or other functionalities, offering a way to modulate electronic properties and conformational preferences of a lead compound.[2] This application note delves into the specific potential of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid, a versatile building block poised for significant applications in medicinal chemistry.

Molecular Architecture and Physicochemical Profile

This compound possesses a distinct molecular architecture that combines several features advantageous for drug design.

| Feature | Significance in Medicinal Chemistry |

| gem-Difluoroacetic Acid Moiety | The two fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic acid compared to its non-fluorinated counterpart.[4] This modulation of pKa can be critical for optimizing interactions with biological targets and for improving pharmacokinetic properties. The CF2 group is also a stable bioisostere for a ketone or other functional groups. |

| 4-Isopropylphenyl Group | The isopropyl substituent is a moderately bulky and lipophilic group. This feature can enhance van der Waals interactions within the hydrophobic pockets of target proteins, potentially increasing binding affinity.[2] The lipophilicity also influences the overall solubility and membrane permeability of the molecule and its derivatives. |

| Aromatic Ring | The phenyl ring provides a rigid scaffold and can participate in π-π stacking and other non-covalent interactions with biological targets. It also serves as a versatile anchor point for further chemical modifications. |

Core Applications in Medicinal Chemistry

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest several high-potential applications in drug discovery and development.

A Versatile Synthetic Intermediate

The primary and most immediate application of this compound is as a high-value intermediate in the synthesis of more complex and biologically active molecules.[4] The carboxylic acid functionality is a versatile handle for a wide range of chemical transformations, including:

-

Amide Bond Formation: Coupling with a diverse array of amines to generate a library of amide derivatives. This is a common strategy in the development of enzyme inhibitors and receptor modulators.

-

Esterification: Reaction with various alcohols to produce esters, which can be used as prodrugs to improve bioavailability or to modify the pharmacokinetic profile of a parent molecule.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, opening up another avenue for chemical diversification.

Figure 1: Synthetic utility of this compound.

Introduction of the Difluoromethyl Pharmacophore

Through decarboxylative cross-coupling reactions, this compound can serve as a reagent for introducing the 2,2-difluoro-2-(4-isopropylphenyl)methyl moiety into other molecules.[4] This is a powerful strategy for late-stage functionalization in a drug discovery program, allowing for the rapid generation of analogs with potentially improved metabolic stability.[1]

Figure 2: Decarboxylative coupling workflow.

Development of Novel Therapeutics

Derivatives of structurally similar phenylacetic acids have demonstrated a wide range of biological activities, suggesting that novel therapeutics could be developed from a this compound scaffold. Potential therapeutic areas include:

-

Anti-inflammatory Agents: Arylacetic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The structural features of this compound make it a candidate for the development of novel anti-inflammatory compounds.

-

Antimicrobial Agents: Phenoxyacetic acid derivatives have been explored for their antibacterial and antifungal properties.[6] By analogy, derivatives of the title compound could be synthesized and screened for antimicrobial activity.

-

Enzyme Inhibitors: The specific stereoelectronic properties of the difluoromethyl group can be exploited to design potent and selective enzyme inhibitors. For example, difluoro-substituted analogs of vigabatrin have been developed as inhibitors of GABA aminotransferase.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and application of this compound and its derivatives.

Protocol 1: General Synthesis of 2,2-Difluoro-2-aryl-acetic Acids

This protocol is a generalized procedure based on methods reported in the patent literature for the synthesis of similar compounds.

Materials:

-

Substituted bromobenzene (e.g., 1-bromo-4-isopropylbenzene)

-

Ethyl bromodifluoroacetate

-

Zinc dust

-

Anhydrous solvent (e.g., THF, DMF)

-

Hydrochloric acid (e.g., 1 M)

-

Sodium hydroxide (e.g., 1 M)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated zinc dust and a small amount of the substituted bromobenzene in anhydrous THF.

-

Initiate the reaction with gentle heating or the addition of a crystal of iodine.

-

Once the reaction has started, add the remaining substituted bromobenzene and ethyl bromodifluoroacetate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate.

-

Hydrolyze the ester by stirring with an excess of 1 M NaOH in a mixture of THF and water at room temperature overnight.

-

Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

-

Purify the final product by recrystallization or column chromatography.

Protocol 2: Amide Coupling of this compound

This protocol describes a standard procedure for the synthesis of amide derivatives.

Materials:

-

This compound

-

Amine of choice

-

Coupling agent (e.g., HATU, HBTU, or DCC)

-

Base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the coupling agent (1.1 eq) and the base (2.0 eq) and stir the mixture at room temperature for 10 minutes.

-

Add the amine (1.2 eq) and continue to stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a gem-difluoroacetic acid moiety and a lipophilic isopropylphenyl group provides a rich scaffold for the development of novel therapeutics with potentially enhanced pharmacological profiles. The protocols outlined in this application note provide a starting point for researchers to explore the synthetic utility of this compound and to unlock its potential in the ongoing quest for new and improved medicines.

References

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.

- CN105732310A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propylene-1-yl]. Google Patents.

-

Acetic acid, 2,2-difluoro-, ion(1-). PubChem. Available at: [Link]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available at: [Link]

-

2-amino-2-(2,4-difluorophenyl)acetic Acid. PubChem. Available at: [Link]

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Google Patents.

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]

-

Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. Available at: [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

- US9120740B2 - Method for preparing difluoroacetic acid. Google Patents.

-

Arylacetic Acid Derivatives - Pharmacology. Pharmacy 180. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Available at: [Link]

- US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt. Google Patents.

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available at: [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]

-

2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid. PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

The Versatile Building Block: Application Notes for 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid in Modern Organic Synthesis

Introduction: The Strategic Value of Fluorine in Drug Discovery

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere for carbonyls, ethers, and other functional groups. 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is a key building block that provides a direct and efficient route to introduce the 2,2-difluoro-2-(4-isopropylphenyl)methyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth exploration of its synthesis, properties, and key applications, complete with detailed protocols for its use in cutting-edge organic synthesis.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on closely related analogs such as 2,2-difluoro-2-phenylacetic acid and 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid.[1][2]

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C₁₂H₁₄F₂O₂ | - |

| Molecular Weight | 228.23 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar compounds[1] |

| Melting Point | 70-85 °C | Analogy to similar compounds[1] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone). Limited solubility in non-polar solvents like hexanes. | General knowledge of carboxylic acids |

| Acidity (pKa) | The gem-difluoro group significantly increases the acidity compared to its non-fluorinated analog due to the strong electron-withdrawing inductive effect of the fluorine atoms. | [1] |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep container tightly sealed. | General laboratory practice |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Based on data for analogous compounds, it may cause skin and eye irritation.[2][3]

Synthesis of this compound: A Proposed Route

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Core Application: A Gateway to Difluoroalkyl Radicals via Decarboxylative Coupling

A primary application of this compound is its use as a precursor to the corresponding difluoroalkyl radical through decarboxylation.[1] This radical species is a valuable intermediate for forging new carbon-carbon bonds. Photoredox catalysis has emerged as a powerful tool to facilitate this transformation under mild conditions.[4][5]

Mechanism of Photoredox-Mediated Decarboxylative Radical Formation:

-

Formation of the Carboxylate: In the presence of a base, the carboxylic acid is deprotonated to form the corresponding carboxylate.

-

Single Electron Transfer (SET): The excited state of a photocatalyst (e.g., an iridium or ruthenium complex) oxidizes the carboxylate via a single electron transfer, generating a carboxyl radical.

-

Decarboxylation: The highly unstable carboxyl radical rapidly extrudes carbon dioxide (CO₂) to form the desired 2,2-difluoro-2-(4-isopropylphenyl)methyl radical.

-

Radical Trapping: This radical can then be trapped by a suitable coupling partner, such as an electron-deficient alkene or a heteroaromatic system, to form a new C-C bond.

Workflow for Decarboxylative Coupling

Caption: General workflow for a photoredox-mediated decarboxylative coupling reaction.

Protocol 1: Photoredox-Mediated Decarboxylative Alkylation of an Electron-Deficient Alkene

This protocol describes the coupling of this compound with a Michael acceptor, a common strategy in medicinal chemistry to synthesize novel scaffolds.

Materials:

-

This compound (1.0 equiv)

-

N-Phenylmaleimide (1.2 equiv)

-

fac-Ir(ppy)₃ (1-2 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed dimethylformamide (DMF)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Blue LED light source

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound, N-phenylmaleimide, fac-Ir(ppy)₃, and cesium carbonate.

-

Add anhydrous, degassed DMF via syringe.

-

Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoroalkylated product.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents quenching of the excited state of the photocatalyst by oxygen.

-

Degassed Solvent: Removes dissolved oxygen which can interfere with the catalytic cycle.

-

fac-Ir(ppy)₃: A commonly used and efficient photocatalyst for this type of transformation due to its favorable redox potentials and long-lived excited state.

-

Cesium Carbonate: A suitable base to deprotonate the carboxylic acid without causing significant side reactions. Its solubility in DMF is advantageous.

-

Blue LED: Provides the necessary energy to excite the photocatalyst.

Application in Amide Bond Formation

The carboxylic acid functionality of this compound allows for its straightforward use in amide bond formation, a ubiquitous reaction in the synthesis of pharmaceuticals. Standard peptide coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.[6][7][8]

Protocol 2: Standard Amide Coupling using HATU

This protocol details a reliable method for the synthesis of an amide from this compound and a representative amine.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU to the reaction mixture and stir for another 10-15 minutes to allow for the formation of the activated ester.

-

Add benzylamine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality of Experimental Choices:

-

HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable). It rapidly forms a highly reactive activated ester.

-

DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the amine if it is used as a salt. It also facilitates the activation of the carboxylic acid.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It must be anhydrous to prevent hydrolysis of the activated ester.

Relationship between Applications

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a valuable and versatile building block for the introduction of the gem-difluoroalkyl motif into complex molecules. Its utility in both standard amide bond formations and modern photoredox-catalyzed decarboxylative couplings makes it a powerful tool for researchers in drug discovery and organic synthesis. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in the laboratory.

References

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P

- Exploring 2,2-Difluoro-2-(fluorosulfonyl)

- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google P

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University. (URL: [Link])

-

2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem. (URL: [Link])

- CN104098444A - Preparation method of 2, 2-difluoroethanol - Google P

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed. (URL: [Link])

-

2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem. (URL: [Link])

-

Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

- WO2017025985A1 - Process of producing ethyl difluoroacetate - Google P

- CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents. (URL: https://patents.google.

-

Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids - ResearchGate. (URL: [Link])

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

- Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N- - The Royal Society of Chemistry. (URL: Not available)

-

Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis - UNL Digital Commons. (URL: [Link])

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (URL: [Link])

- Process for preparing 2,4,5-trifluorobenzoic acid - P

-

2,2-DIFLUOROETHYL ACETATE - ChemBK. (URL: [Link])

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])

- US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)

-

Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. (URL: [Link])

-

WO 2017/025985 A1 - Googleapis.com. (URL: [Link])

Sources

- 1. ossila.com [ossila.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Scalable Synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid for Pharmaceutical and Agrochemical Research

Introduction

2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides a comprehensive guide for the scale-up synthesis of this important compound, detailing a robust and efficient protocol suitable for laboratory and pilot-plant scale production. The presented methodology is grounded in established chemical principles and has been designed for high yield, purity, and operational safety.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed in a two-step process. The core of this approach is the Reformatsky reaction , a classic and reliable method for the formation of β-hydroxy esters.[1][2] This is followed by a straightforward hydrolysis of the ester to the desired carboxylic acid. This synthetic route was chosen for its scalability, use of commercially available starting materials, and generally high yields.

The key transformation involves the reaction of a readily available aromatic ketone, 4'-isopropylacetophenone, with ethyl bromodifluoroacetate in the presence of activated zinc.[3] The resulting organozinc intermediate adds to the carbonyl group of the ketone to form the ethyl ester of 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoic acid. Subsequent hydrolysis of this ester furnishes the target molecule.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below, illustrating the two main stages of the process.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoate via Reformatsky Reaction

This protocol details the formation of the β-hydroxy ester intermediate. The reaction should be conducted under an inert atmosphere to prevent quenching of the organozinc reagent.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification | Supplier |

| 4'-Isopropylacetophenone | ≥98% | Commercially Available[3] |

| Ethyl bromodifluoroacetate | ≥98% | Commercially Available |

| Zinc Dust | <10 µm, ≥98% | Commercially Available |

| Iodine | Crystal, Reagent Grade | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house |

| Saturated Sodium Chloride Solution (Brine) | Aqueous | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

| Round-bottom flask with reflux condenser | Appropriate scale | Standard laboratory supplier |

| Magnetic stirrer and heating mantle | Standard laboratory supplier | |

| Addition funnel | Standard laboratory supplier | |

| Inert atmosphere setup (Nitrogen or Argon) | Standard laboratory supplier |

Protocol:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add zinc dust (1.5 equivalents). Briefly heat the zinc dust under vacuum and then cool to room temperature under an inert atmosphere. This activation step is crucial for initiating the reaction.

-

Initiation: Add a small crystal of iodine to the activated zinc. The purple color of the iodine should disappear upon stirring, indicating the activation of the zinc surface.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of the activated zinc.

-

Reagent Addition: In a separate flask, prepare a solution of 4'-isopropylacetophenone (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.

-

Reaction Execution: Slowly add the solution from the addition funnel to the stirred zinc slurry. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete conversion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the excess zinc has dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoate.

-

Expected Outcome:

The crude product is typically an oil. For small-scale reactions, purification can be achieved by column chromatography on silica gel. For larger scales, the crude product can often be used directly in the next step without further purification.

Part 2: Hydrolysis to this compound

This protocol describes the saponification of the ester intermediate to the final carboxylic acid product.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification | Supplier |

| Ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoate | Crude from Part 1 | - |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Pellets, Reagent Grade | Commercially Available |

| Ethanol or Methanol | Reagent Grade | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |

| Diethyl Ether or Ethyl Acetate | Reagent Grade | Commercially Available |

| Round-bottom flask with reflux condenser | Appropriate scale | Standard laboratory supplier |

| Magnetic stirrer and heating mantle | Standard laboratory supplier |

Protocol:

-

Saponification: Dissolve the crude ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoate in ethanol or methanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The product will precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

-

Purification:

-

If the product precipitates, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene).[4][5]

-

Expected Outcome and Characterization:

The final product, this compound, should be a white to off-white solid. The purity can be assessed by standard analytical techniques.

| Analytical Data | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Consistent with the structure |

| ¹⁹F NMR | Consistent with the structure |

| ¹³C NMR | Consistent with the structure |

| Mass Spectrometry | M+H⁺ peak corresponding to the molecular weight |

| Purity (HPLC) | ≥98% after crystallization |

Safety and Handling Precautions

Ethyl bromodifluoroacetate is a lachrymator and is corrosive.[6][7][8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The Reformatsky reaction can be exothermic, and appropriate cooling measures should be in place. The use of an inert atmosphere is essential for the success of the reaction and to prevent potential side reactions.

Zinc dust is flammable and should be handled with care, avoiding ignition sources.

Concentrated acids and bases are corrosive and should be handled with appropriate PPE.

Troubleshooting and Optimization

-

Low Yield in Reformatsky Reaction: Ensure the zinc is properly activated and all reagents and solvents are anhydrous. The rate of addition of the haloester and ketone can also influence the yield.

-

Incomplete Hydrolysis: The reaction time or the amount of base may need to be increased. Monitoring the reaction by TLC or LC-MS is recommended.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography may be necessary, even on a larger scale. Alternatively, exploring different crystallization solvents is advised.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable fluorinated building block for their research and development needs. The use of the Reformatsky reaction offers a reliable and high-yielding pathway to this important class of compounds.

References

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). NROChemistry. Retrieved January 25, 2026, from [Link]

- Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Aryl Akrylamides. (n.d.). The Royal Society of Chemistry.

- Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177.

- Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.

-

4-Isopropylacetophenone, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 25, 2026, from [Link]

-

Reformatsky reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PubMed Central.

- Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2025, August 10).

- 4-ethyl-2-methyl-2-octenoic acid. (n.d.). Organic Syntheses Procedure.

- Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). PubMed Central.

- Pfaltz & Bauer. (n.d.).

- Crystallization regulation of solution-processed two-dimensional perovskite solar cells. (n.d.).

- gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. (n.d.). SciSpace.

- Spectrum Pharmacy Products. (n.d.).

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).

-

4-Isopropylacetophenone. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

- Process for purification of acrylic acid by fractional crystallization. (n.d.).

- Fisher Scientific. (2023, September 29).

- The Reformatsky Reaction. (n.d.).

- Purification of phosphoric acid by melt crystalliz

- 4′-Isopropylacetophenone AldrichCPR. (n.d.). Sigma-Aldrich.

- ethyl 2,2-difluoro-3-hydroxy-3-(2-thienyl)

Sources

- 1. Reformatsky Reaction [organic-chemistry.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. calpaclab.com [calpaclab.com]

- 4. unifr.ch [unifr.ch]

- 5. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. spectrumrx.com [spectrumrx.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Troubleshooting & Optimization

optimizing reaction conditions for 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid synthesis